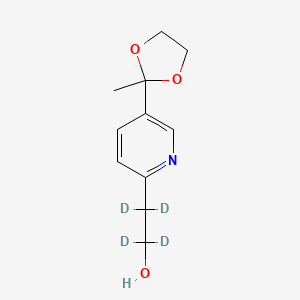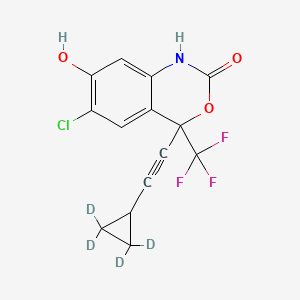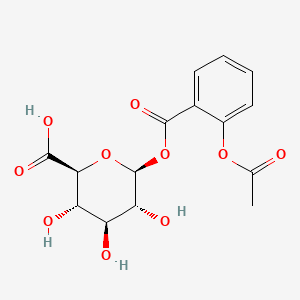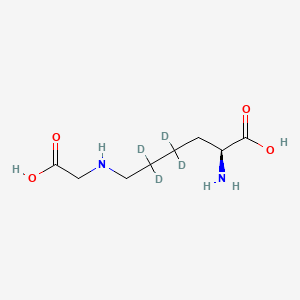
CML-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nepsilon-(1-Carboxymethyl)-L-lysine-d4 is a deuterated form of Nepsilon-(1-Carboxymethyl)-L-lysine, an advanced glycation end product. This compound is a nonenzymatic chemical modification of lysine, which is an amino acid. It is often used in scientific research to study the effects of glycation and its role in various diseases, including diabetes and cancer .
科学研究应用
Nepsilon-(1-Carboxymethyl)-L-lysine-d4 has a wide range of applications in scientific research:
Chemistry: It is used to study the Maillard reaction and the formation of advanced glycation end products.
Biology: Researchers use it to investigate the role of glycation in aging and cellular processes.
Medicine: The compound is studied for its involvement in diseases such as diabetes, cancer, and cardiovascular diseases.
Industry: It is used in the development of diagnostic tools and therapeutic agents
作用机制
Target of Action
CML-d4, also known as (2S)-2-amino-6-(carboxymethylamino)-4,4,5,5-tetradeuteriohexanoic acid or Nepsilon-(1-Carboxymethyl)-L-lysine-d4, is primarily targeted at the BCR-ABL1 oncoprotein . This oncoprotein plays a pivotal role in the pathology, diagnosis, and treatment of Chronic Myeloid Leukemia (CML) . The BCR-ABL1 fusion protein is an optimal target for tyrosine kinase inhibitors (TKIs) that aim for the adenosine triphosphate (ATP) binding site of ABL1 .
Mode of Action
The compound interacts with its targets, particularly the BCR-ABL1 oncoprotein, to inhibit the phosphorylation of the tyrosine residues on substrates . This impedes the downstream signaling effects of the oncogenic protein . Mutations can occur in the atp binding site of abl1, causing resistance by preventing the binding of many of these drugs .
Biochemical Pathways
The presence of the fusion oncogene BCR-ABL1 leads to the clonal expansion of hematopoietic stem cells (HSC) and the pathogenesis of CML . BCR-ABL1 contributes to CML leukemia stem cells (LSCs), identified by survival promotion, the capacity of self-renewal, and differentiation to aberrant hematopoietic subsets and resistance to apoptosis through the activation of various signaling molecules and pathways in downstream of the BCR-ABL protein .
Pharmacokinetics
This compound is a deuterium-labeled compound . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the inhibition of the BCR-ABL1 oncoprotein . This results in the disruption of the uncontrolled proliferation of myeloid cells, a characteristic feature of CML .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nepsilon-(1-Carboxymethyl)-L-lysine-d4 typically involves the reaction of lysine with glyoxal or methylglyoxal under controlled conditions. The reaction is carried out in an aqueous solution at a pH of around 7.4, which is the physiological pH. The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product .
Industrial Production Methods
Industrial production of Nepsilon-(1-Carboxymethyl)-L-lysine-d4 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then packaged and stored under controlled conditions to maintain its stability .
化学反应分析
Types of Reactions
Nepsilon-(1-Carboxymethyl)-L-lysine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions and its interaction with other molecules .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under basic conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or thiols under mild conditions.
Major Products
The major products formed from these reactions include various derivatives of Nepsilon-(1-Carboxymethyl)-L-lysine-d4, which are used to study the compound’s properties and its role in biological systems .
相似化合物的比较
Similar Compounds
Nepsilon-(1-Carboxymethyl)-L-lysine: The non-deuterated form of the compound.
Nepsilon-(1-Carboxyethyl)-L-lysine: Another advanced glycation end product formed by the reaction of lysine with methylglyoxal.
Nepsilon-(1-Carboxymethyl)-L-arginine: A similar compound formed by the glycation of arginine.
Uniqueness
Nepsilon-(1-Carboxymethyl)-L-lysine-d4 is unique due to its deuterated form, which makes it particularly useful in mass spectrometry studies. The presence of deuterium atoms allows for precise tracking and quantification of the compound in biological samples, providing valuable insights into its role in various physiological and pathological processes .
属性
IUPAC Name |
(2S)-2-amino-6-(carboxymethylamino)-4,4,5,5-tetradeuteriohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXSIDPKKIEIMI-WCEGGVOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)O)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CNCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669796 |
Source


|
| Record name | N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936233-18-0 |
Source


|
| Record name | N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
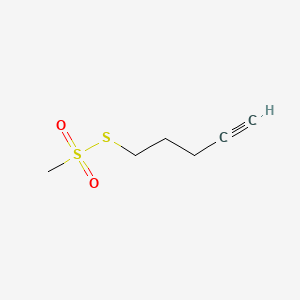
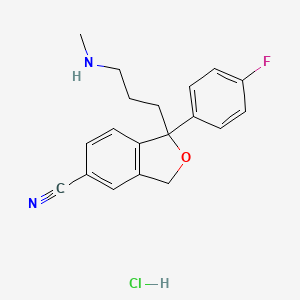
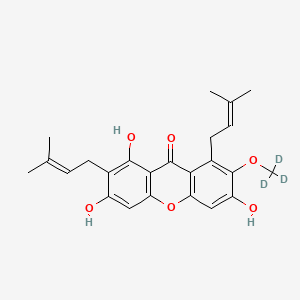

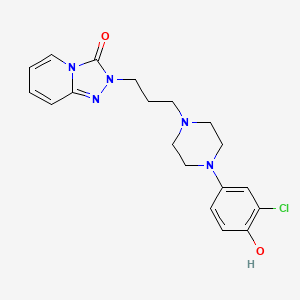
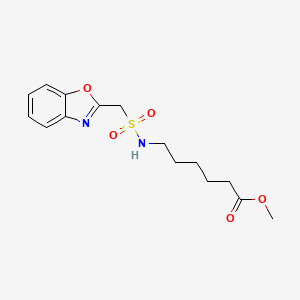


![5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B563789.png)
